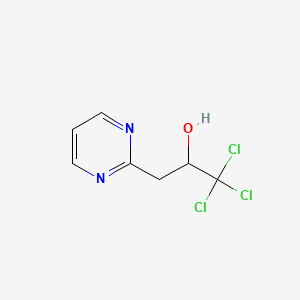

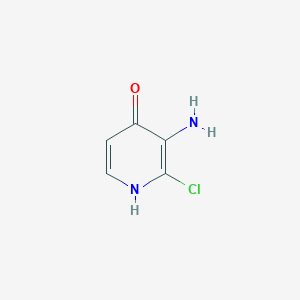

![molecular formula C10H10ClN3O2 B1506328 2-氯-4-吗啉代呋喃并[3,2-d]嘧啶 CAS No. 956034-08-5](/img/structure/B1506328.png)

2-氯-4-吗啉代呋喃并[3,2-d]嘧啶

描述

Synthesis Analysis

The synthesis of pyrimidines, including 2-Chloro-4-morpholinofuro[3,2-d]pyrimidine, involves various methods . For instance, solution-phase parallel synthesis and high throughput evaluation have been used to create several new 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides . Other methods involve the use of organolithium reagents, nucleophilic attack on pyrimidines, and reactions with N-methylpiperazine .Molecular Structure Analysis

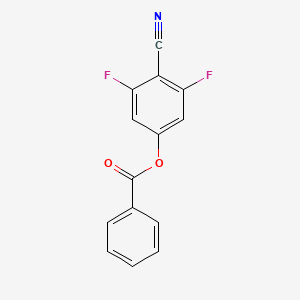

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of 2-Chloro-4-morpholinofuro[3,2-d]pyrimidine includes a chlorine atom, a morpholinyl group, and a furo[3,2-d]pyrimidine group .Chemical Reactions Analysis

Pyrimidines, including 2-Chloro-4-morpholinofuro[3,2-d]pyrimidine, exhibit a range of chemical reactions. For instance, they can undergo electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .科学研究应用

1. 结构分析和分子相互作用

与 2-氯-4-吗啉代呋喃并[3,2-d]嘧啶相关的苯并呋喃并[3,2-d]嘧啶体系因其分子结构而被研究。在一项研究中,发现苯并呋喃并[3,2-d]嘧啶体系的稠合环几乎共面,吗啉环呈现扭曲的椅式构象。这项研究强调了稳定分子结构的分子内氢键和苯并呋喃并[3,2-d]嘧啶单元之间的 π-π 相互作用 (胡,胡,高,2007)。

2. 对 PI3 激酶的抑制效应

与 2-氯-4-吗啉代呋喃并[3,2-d]嘧啶在结构上相关的 4-吗啉代吡啶并[3',2':4,5]呋喃并[3,2-d]嘧啶的衍生物已被评估为 PI3 激酶 p110α 的新型抑制剂。一种衍生物作为 p110α 抑制剂的效力比其原始化合物高约 400 倍,并在包括多药耐药细胞在内的各种细胞系中表现出抗增殖活性,并且对小鼠的肿瘤异种移植有效 (早川等人,2007)。

3. 作为 mTOR 抑制剂的潜力

与 2-氯-4-吗啉代呋喃并[3,2-d]嘧啶在结构上相似的 2-芳基-4-吗啉代噻吩并[3,2-d]嘧啶对 mTOR(细胞生长和代谢的关键调节剂)表现出有效的抑制作用。这些化合物对 PI3K 表现出显着的选择性,一种化合物在细胞增殖实验中表现出优异的选择性和有效的活性 (Verheijen 等人,2010)。

4. 合成方法和中间体

已经开发了 4-(噻吩并[3,2-d]嘧啶-4-基)吗啉衍生物的合成方法,这些衍生物是抑制肿瘤坏死因子 α 和一氧化氮的重要中间体。为这些与 2-氯-4-吗啉代呋喃并[3,2-d]嘧啶在结构上相关的化合物建立了一种快速且绿色的合成方法 (雷等人,2017)。

作用机制

While the specific mechanism of action for 2-Chloro-4-morpholinofuro[3,2-d]pyrimidine is not explicitly stated, pyrimidines in general have been found to exhibit a range of pharmacological effects, including anti-inflammatory effects . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

安全和危害

2-Chloro-4-morpholinofuro[3,2-d]pyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

未来方向

Research into pyrimidines, including 2-Chloro-4-morpholinofuro[3,2-d]pyrimidine, is ongoing. Recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives have been summarized . Future research may focus on the development of new pyrimidines as anti-inflammatory agents , and the design and synthesis of new pyrrolo[2,3-d]pyrimidine derivatives .

属性

IUPAC Name |

2-chloro-4-morpholin-4-ylfuro[3,2-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O2/c11-10-12-7-1-4-16-8(7)9(13-10)14-2-5-15-6-3-14/h1,4H,2-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXUMUQZCQPUOSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC3=C2OC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718636 | |

| Record name | 2-Chloro-4-(morpholin-4-yl)furo[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-morpholinofuro[3,2-d]pyrimidine | |

CAS RN |

956034-08-5 | |

| Record name | 2-Chloro-4-(morpholin-4-yl)furo[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2-Fluoroethyl)piperidin-4-yl]methanol](/img/structure/B1506250.png)

![Benzo[c]isoxazol-3-amine](/img/structure/B1506252.png)

![(3S)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxyhexanoic acid](/img/structure/B1506280.png)

![2-{5-Methyl-2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2H-benzotriazole](/img/structure/B1506294.png)

![Naphtho[1,8-cd]-1,2-dithiole-5-carboxaldehyde](/img/structure/B1506304.png)